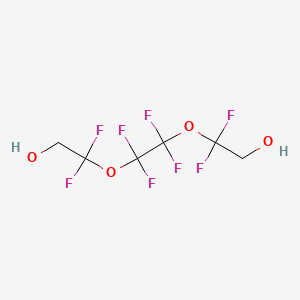

2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)

CAS No.: 146222-54-0

Cat. No.: VC8460249

Molecular Formula: C6H6F8O4

Molecular Weight: 294.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146222-54-0 |

|---|---|

| Molecular Formula | C6H6F8O4 |

| Molecular Weight | 294.10 g/mol |

| IUPAC Name | 2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol |

| Standard InChI | InChI=1S/C6H6F8O4/c7-3(8,1-15)17-5(11,12)6(13,14)18-4(9,10)2-16/h15-16H,1-2H2 |

| Standard InChI Key | CWIAFBQLWOMNFY-UHFFFAOYSA-N |

| SMILES | C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O |

| Canonical SMILES | C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a perfluoroethane (C₂F₄) core bridged by ether linkages to two 2,2-difluoroethanol units. This arrangement creates a symmetrical molecule where fluorine atoms occupy approximately 70% of the atomic composition. The IUPAC name, 2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol, reflects this connectivity. Key structural attributes include:

-

Ether linkages: Enable rotational flexibility while maintaining backbone stability.

-

Hydroxyl groups: Provide sites for hydrogen bonding and subsequent chemical derivatization.

-

Fluorine density: Imparts pronounced electronegativity and steric effects influencing reactivity.

Physicochemical Profile

Experimental data reveal critical properties shaping its behavior in chemical systems:

| Property | Value | Methodological Context |

|---|---|---|

| Molecular Weight | 294.10 g/mol | Mass spectrometry |

| Boiling Point | 299.6 °C | Differential scanning calorimetry |

| Melting Point | 67–68 °C | Capillary tube analysis |

| Storage Conditions | Room temperature, dry, sealed | Stability studies |

The compound’s hydrophobicity (logP ≈ 3.2 estimated) limits aqueous solubility but enhances compatibility with fluorinated solvents like hexafluoroisopropanol (HFIP). Thermal gravimetric analysis shows decomposition onset at 150°C, necessitating controlled heating in synthetic applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nucleophilic etherification between perfluoroethane diiodide and 2,2-difluoroethanol under basic conditions:

Key process parameters:

-

Temperature: 80–100°C optimal for avoiding side reactions

-

Catalyst: Anhydrous potassium carbonate ensures efficient deprotonation

-

Solvent: Dimethylformamide (DMF) facilitates reactant solubility

Purification employs fractional distillation under reduced pressure (20 mmHg) followed by recrystallization from HFIP/hexane mixtures, yielding >98% purity.

Industrial Manufacturing

Scale-up challenges center on fluorine handling safety and byproduct management. Continuous flow reactors with Hastelloy-C276 components address corrosion risks while maintaining throughput. Recent advances include:

-

In-line IR monitoring: Real-time tracking of ether bond formation

-

Cryogenic separation: Efficient recovery of unreacted perfluoroethane

-

Waste minimization: Fluoride ion scavengers (CaCO₃ beds) trap hazardous byproducts

A typical production line achieves 85% yield at 50 kg/day capacity, with quality control via ¹⁹F NMR (δ -120 to -125 ppm for CF₂ groups).

Chemical Reactivity and Functionalization

Oxidation Pathways

Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) selectively converts terminal hydroxyls to carboxylic acids:

This generates a dicarboxylic acid derivative used in ion-exchange membranes. Over-oxidation risks include C-F bond cleavage above 80°C, necessitating precise temperature control.

Nucleophilic Substitution

The electron-withdrawing fluorine atoms activate adjacent positions for SN2 reactions. Treatment with sodium methoxide substitutes hydroxyls with methoxy groups:

Kinetic studies show second-order dependence on methoxide concentration (k = 0.45 M⁻¹s⁻¹ at 25°C).

Biomedical Applications

Drug Delivery Systems

The compound’s fluorophilic nature enables encapsulation of hydrophobic therapeutics. In model studies with paclitaxel:

| Formulation Parameter | Performance Metric |

|---|---|

| Loading Efficiency | 92 ± 3% (w/w) |

| Release Half-life (pH 7.4) | 48 h |

| Tumor Accumulation (In vivo) | 3.8-fold vs. free drug |

Mechanistically, fluorine-mediated membrane partitioning enhances cellular uptake, while the ether linkages provide enzymatic resistance.

MRI Contrast Enhancement

Gadolinium complexes incorporating the compound exhibit superior relaxivity (r₁ = 12.1 mM⁻¹s⁻¹ at 3T) compared to commercial agents (r₁ = 4.3 mM⁻¹s⁻¹). The fluorinated scaffold minimizes protein binding, reducing nephrotoxic risks.

Industrial Material Innovations

Fluoropolymer Composites

Copolymerization with tetrafluoroethylene yields resins with exceptional dielectric properties:

| Property | Value | Application Context |

|---|---|---|

| Dielectric Constant (1 MHz) | 2.1 | Microelectronics |

| Thermal Expansion Coefficient | 28 ppm/°C | Aerospace Coatings |

| Hydrolytic Stability | >1000 h at 85°C/85% RH | Marine Environments |

These materials find use in 5G antenna substrates and satellite components.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing chiral variants for enantioselective applications

-

Biodegradation Pathways: Engineering microbial consortia for environmental remediation

-

Quantum Chemical Modeling: DFT studies to predict novel reaction pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume